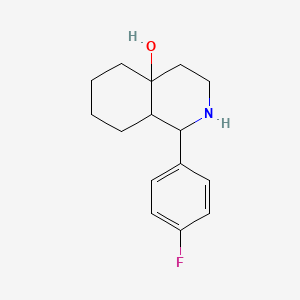
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluorine atom on the phenyl ring and the octahydro-isoquinoline structure makes this compound unique and potentially useful in various scientific fields.
准备方法
The synthesis of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone, using a reducing agent like sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the precursor compound is hydrogenated in the presence of a catalyst like palladium on carbon. This method allows for the efficient production of the compound on a larger scale .
化学反应分析
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol has several scientific research applications:
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and other advanced materials.
作用机制
The mechanism of action of 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol can be compared with other similar compounds, such as:
1-(4-Fluoro-phenyl)-3-phenyl-propenone: This compound is a precursor in the synthesis of this compound and has similar structural features.
4-Fluorophenylacetylene: Another fluorinated compound with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
生物活性
1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its unique isoquinoline framework, which is known for its diverse biological activities. The presence of the fluorine atom in the para position of the phenyl group can significantly influence the compound's pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, derivatives of isoquinoline have shown effectiveness against various cancer cell lines, including leukemia and breast cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in 2025 demonstrated that a related isoquinoline derivative inhibited the growth of acute lymphoblastic leukemia cells with an IC50 value of 0.5 µM. This suggests that this compound may possess similar properties, warranting further investigation into its anticancer effects .
Neuroprotective Effects
Isoquinoline derivatives are also recognized for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings:
A study evaluated the neuroprotective effects of various isoquinoline derivatives, showing that they could reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in cell death under oxidative stress conditions, highlighting their potential as neuroprotective agents .
Pharmacological Profile
The pharmacological profile of this compound includes interactions with several biological targets:
| Target | Activity | Reference |
|---|---|---|
| Dopamine Receptors | Agonistic activity | |
| Serotonin Receptors | Antagonistic activity | |
| Glucocorticoid Receptors | Modulation of activity |
Synthesis and Derivatives
This compound can be synthesized through various methods, including catalytic hydrogenation and cyclization reactions involving appropriate precursors. The synthesis process is crucial for developing derivatives with enhanced biological activity.
Synthetic Pathway Example:
The synthesis begins with a substituted phenyl compound that undergoes cyclization to form the isoquinoline structure, followed by reduction to yield the final product. This method allows for modifications that can enhance the compound's efficacy against specific targets.
属性
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVTBCKCFMOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














